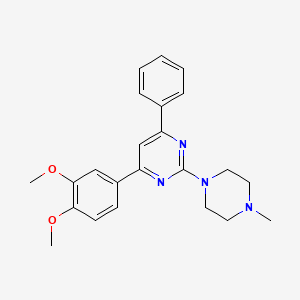
4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine, also known as CEP-701, is a small-molecule inhibitor of receptor tyrosine kinases. It was first synthesized in the late 1990s and has since been extensively studied for its potential in cancer treatment.
Mecanismo De Acción
4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine inhibits receptor tyrosine kinases by binding to the ATP-binding pocket of the kinase domain. This prevents the kinase from phosphorylating downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis in leukemia cells and inhibit the growth of solid tumors in animal models. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine is its specificity for receptor tyrosine kinases, which makes it a promising candidate for cancer treatment. However, like many small-molecule inhibitors, this compound has limited bioavailability and can be difficult to administer in vivo. In addition, its efficacy may be limited by the development of resistance, which is a common problem with targeted therapies.
Direcciones Futuras
For 4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine research include the development of more potent and selective inhibitors, the identification of biomarkers to predict response to therapy, and the investigation of combination therapies with other anti-cancer agents. In addition, the role of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases, should be explored.
Métodos De Síntesis
The synthesis of 4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-(3,4-dimethoxyphenyl)-2-nitro-6-phenylpyrimidine. This is followed by the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-methylpiperazine to yield this compound.
Aplicaciones Científicas De Investigación
4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several receptor tyrosine kinases, including FLT3, KIT, and TRKA. These kinases play important roles in the development and progression of various types of cancer, and their inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-26-11-13-27(14-12-26)23-24-19(17-7-5-4-6-8-17)16-20(25-23)18-9-10-21(28-2)22(15-18)29-3/h4-10,15-16H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNNBBLVXQAVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5000725.png)
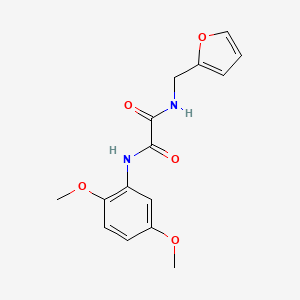


![5-{[(2-hydroxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5000737.png)
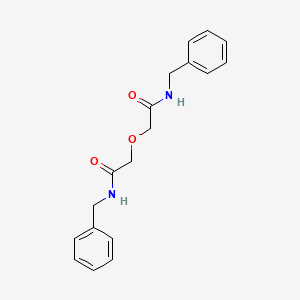
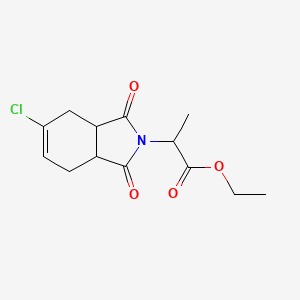
![N-benzyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5000761.png)
![10-(cyclopropylcarbonyl)-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5000769.png)
![ethyl 4-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000771.png)
![1-(4-bromophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5000775.png)
![1-[4-(2,3,6-trimethylphenoxy)butyl]piperidine](/img/structure/B5000783.png)
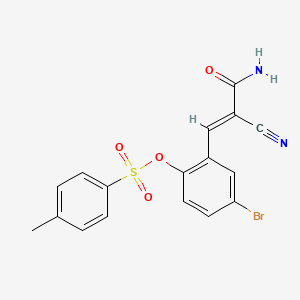
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5000822.png)